molecular formula C17H12FNO2 B14658636 Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- CAS No. 51671-18-2

Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)-

Cat. No.: B14658636
CAS No.: 51671-18-2
M. Wt: 281.28 g/mol
InChI Key: IQIIBXHNTCXDSH-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-fluoro-1-naphthalenyl group attached through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- can be achieved through several synthetic routes. One common method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its efficiency and high yield.

Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-((2-fluoro-1-naphthalenyl)amino)- is unique due to the presence of both the fluoro and naphthalenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

51671-18-2

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

2-[(2-fluoronaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C17H12FNO2/c18-14-10-9-11-5-1-2-6-12(11)16(14)19-15-8-4-3-7-13(15)17(20)21/h1-10,19H,(H,20,21)

InChI Key

IQIIBXHNTCXDSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NC3=CC=CC=C3C(=O)O)F

Origin of Product

United States

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